molecular formula C10H12ClNO2S B1590016 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide CAS No. 82222-74-0

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

Cat. No. B1590016
CAS RN: 82222-74-0
M. Wt: 245.73 g/mol
InChI Key: IQIXFXLKPNFQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C10H12ClNO2S and a molecular weight of 245.72 . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Agriculture

Researchers are investigating the use of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide in agricultural chemistry, particularly in the synthesis of new pesticides or herbicides. Its chemical properties could help improve the efficacy of these products .

Material Science

The compound’s unique molecular structure may contribute to the development of novel materials. For instance, it could be used in the creation of polymers with specific characteristics like increased durability or chemical resistance .

Environmental Science

In environmental science, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide might be used to study pollution degradation processes. Its reactivity with various pollutants can shed light on better ways to mitigate environmental contaminants .

Analytical Chemistry

Due to its definitive chemical and physical properties, this compound can serve as a standard in chromatographic analysis, helping to calibrate equipment and ensure the accuracy of analytical results .

Biochemistry

Within biochemistry, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide could be utilized in enzymatic studies or as a reagent in assays that probe the function of biological molecules .

Pharmacology

Pharmacological research may benefit from this compound’s potential role in the synthesis of therapeutic agents. Its structural features could be key in designing drugs with specific pharmacokinetic properties .

Chemical Synthesis

Lastly, its application in chemical synthesis is vast, serving as a building block for a variety of chemical reactions. Its reactivity could be harnessed to create a wide range of derivatives for further study .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIXFXLKPNFQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513296
Record name 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

CAS RN

82222-74-0
Record name 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.